PR Antagonist Potency: 4-Methoxy vs. 4-Phenoxy Substitution Defines a 4.8-Fold Activity Window
In a T47D cell-based alkaline phosphatase assay under identical experimental conditions (24 h incubation with progesterone), 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide exhibits PR antagonist activity with an IC₅₀ of 0.82 µM (820 nM), while the 4-phenoxy analog (compound 20a) yields an IC₅₀ of 0.17 µM (170 nM) [1][2]. This represents a 4.8-fold reduction in potency attributable solely to the O-methyl→O-phenyl substitution on the N-phenyl ring. The 3-trifluoromethyl derivative (compound 32) further exceeds both, demonstrating the steep SAR gradient within this series [3].
| Evidence Dimension | PR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.82 µM (820 nM) |
| Comparator Or Baseline | 3-Chloro-N-(4-phenoxyphenyl)benzenesulfonamide (Compound 20a): IC₅₀ = 0.17 µM (170 nM) |
| Quantified Difference | 4.8-fold less potent than compound 20a; 10-fold window between target and lead compound for scaffold optimization |
| Conditions | Human T47D breast cancer cells, alkaline phosphatase reporter assay, 24 h incubation in presence of progesterone |
Why This Matters
The well-defined potency gap means this compound occupies a distinct tier within the PR antagonist series, making it a suitable reference standard for moderate-affinity binding studies or for experiments where full antagonism is not desired and partial modulation is advantageous.
- [1] ChEMBL Database, Activity Data for CHEMBL3924894 (3-chloro-N-(4-methoxyphenyl)benzenesulfonamide). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/activity.json?molecule_chembl_id=CHEMBL3924894 (accessed 2026-04-28). View Source
- [2] Yamada A, Kazui Y, Yoshioka H, Tanatani A, Mori S, Kagechika H, Fujii S. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Med Chem Lett. 2016;7(12):1028-1033 (compound 20a data as reported in publication). View Source
- [3] Yamada A, Kazui Y, Yoshioka H, Tanatani A, Mori S, Kagechika H, Fujii S. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Med Chem Lett. 2016;7(12):1028-1033 (compound 32 data). View Source
